N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide
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Overview
Description
Benzamides are a class of compounds that contain a benzoyl group, C6H5C(=O)-, attached to an amide group, -NH2 . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of benzoic acids and amines under certain conditions . This process involves the reaction of a carboxylic acid (benzoic acid in this case) with an amine to produce an amide (benzamide) and water. The reaction can be catalyzed by various substances .Molecular Structure Analysis
The molecular structure of benzamides can be determined using various techniques such as electron diffraction and quantum chemical calculations . These techniques can provide information about the bond lengths and angles in the molecule .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For example, they can react with other substances to form different compounds . The exact reactions that “N-[2-(4-butanoylpiperazinyl)-2-oxo-1-(phenylsulfonyl)ethyl]benzamide” can undergo would depend on its specific structure.Physical and Chemical Properties Analysis
The physical and chemical properties of a benzamide would depend on its specific structure. These properties could include things like its molecular weight, solubility, melting point, and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-2-9-20(27)25-14-16-26(17-15-25)23(29)22(24-21(28)18-10-5-3-6-11-18)32(30,31)19-12-7-4-8-13-19/h3-8,10-13,22H,2,9,14-17H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJKFWBAOKOEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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